(2-Methoxypyrimidin-5-yl)Zinc bromide

Description

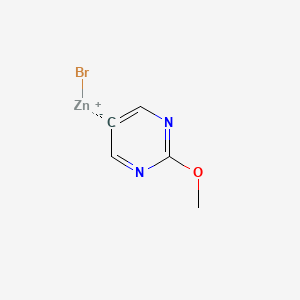

(2-Methoxypyrimidin-5-yl)Zinc bromide is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi or Suzuki-Miyaura couplings, to introduce methoxy-substituted pyrimidine moieties into organic frameworks. Its structure comprises a zinc atom coordinated to a 2-methoxypyrimidin-5-yl group and a bromide counterion. This compound is valued for its stability under inert conditions and its reactivity in forming carbon-carbon bonds, particularly in pharmaceutical and materials science applications.

Properties

Molecular Formula |

C5H5BrN2OZn |

|---|---|

Molecular Weight |

254.4 g/mol |

IUPAC Name |

bromozinc(1+);2-methoxy-5H-pyrimidin-5-ide |

InChI |

InChI=1S/C5H5N2O.BrH.Zn/c1-8-5-6-3-2-4-7-5;;/h3-4H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

AQJQBEGUUFTFTL-UHFFFAOYSA-M |

Canonical SMILES |

COC1=NC=[C-]C=N1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-methoxypyrimidin-5-yl)zinc bromide typically involves the reaction of (2-methoxypyrimidin-5-yl)magnesium bromide with zinc chloride in tetrahydrofuran. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

(2−Methoxypyrimidin-5-yl)MgBr+ZnCl2→(2−Methoxypyrimidin-5-yl)ZnBr+MgCl2

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory procedure. Large-scale reactors equipped with inert gas systems are used to maintain an oxygen-free environment. The reagents are added in a controlled manner to ensure the reaction proceeds efficiently. The product is then purified and diluted to the desired concentration in tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxypyrimidin-5-yl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst. These reactions are used to form carbon-carbon bonds.

Common Reagents and Conditions

Reagents: Organic halides (e.g., aryl bromides, iodides), palladium catalysts (e.g., palladium acetate, palladium chloride), and ligands (e.g., triphenylphosphine).

Conditions: Reactions are typically carried out in an inert atmosphere at temperatures ranging from room temperature to 80°C.

Major Products

The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

(2-Methoxypyrimidin-5-yl)zinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (2-methoxypyrimidin-5-yl)zinc bromide in cross-coupling reactions involves the formation of a palladium complex with the organic halide. The zinc compound transfers the (2-methoxypyrimidin-5-yl) group to the palladium center, forming a new carbon-carbon bond. The palladium catalyst is then regenerated, allowing the reaction to proceed catalytically.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on unrelated compounds, such as tetrazolium salts (–2) and isothiouronium bromides (), rather than organozinc reagents. Below is a general comparison based on structural and functional analogs inferred from broader literature:

Table 1: Comparative Analysis of Organozinc Bromides

| Compound | Structure | Reactivity | Stability | Key Applications |

|---|---|---|---|---|

| (2-Methoxypyrimidin-5-yl)Zinc bromide | Pyrimidine-Zinc-Br complex | Moderate; selective for aryl couplings | Air/moisture-sensitive | Drug synthesis, ligand design |

| Phenylzinc bromide | Benzene-Zinc-Br complex | High; broad substrate scope | Highly sensitive | Polymer chemistry, agrochemicals |

| Vinylzinc bromide | Alkene-Zinc-Br complex | High; stereoselective | Moderate | Natural product synthesis |

Key Observations:

Reactivity : Unlike phenylzinc bromide, which reacts with a wide range of electrophiles, this compound exhibits selectivity due to the electron-donating methoxy group on the pyrimidine ring. This enhances its utility in forming heterocyclic architectures .

Stability: Organozinc reagents are generally air- and moisture-sensitive, requiring inert handling.

Structural Comparisons: The crystal structure of 2-[(naphthalen-2-yl)methyl]isothiouronium bromide () highlights ionic interactions (N–H⋯Br hydrogen bonds) stabilizing bromide salts. However, organozinc bromides like this compound are covalent-metal complexes, relying on Zn–C bonding rather than ionic interactions .

Research Findings and Limitations

The absence of direct studies on this compound in the provided evidence limits a rigorous comparison. For example:

- Synthetic Utility: While discusses charge-assisted hydrogen bonding in isothiouronium bromides, organozinc reagents derive reactivity from metal-ligand coordination, making them unsuitable for direct structural analogies.

- Biological Relevance: Tetrazolium salts like XTT () are used in cell viability assays, but organozinc compounds are typically inert in biological systems unless designed for metallodrug applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.